![molecular formula C10H12N2O2 B12957629 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide CAS No. 7500-54-1](/img/structure/B12957629.png)
2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide is an organic compound with the molecular formula C10H12N2O2 It is characterized by the presence of an amide group and an amino group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide typically involves the reaction of 2-nitrobenzyl chloride with glycine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced analytical techniques ensures the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require the use of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-[2-(2-Nitro-2-oxoethyl)phenyl]acetamide.
Reduction: Regeneration of this compound.
Substitution: Various substituted derivatives of the phenyl ring.
Applications De Recherche Scientifique
2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(2-Amino-2-oxoethyl)phenyl]propionamide
- 2-[2-(2-Amino-2-oxoethyl)phenyl]butyramide
- 2-[2-(2-Amino-2-oxoethyl)phenyl]valeramide
Uniqueness
2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide is unique due to its specific structural features, such as the presence of both an amino group and an amide group attached to a phenyl ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
7500-54-1 |
|---|---|
Formule moléculaire |
C10H12N2O2 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-[2-(2-amino-2-oxoethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H12N2O2/c11-9(13)5-7-3-1-2-4-8(7)6-10(12)14/h1-4H,5-6H2,(H2,11,13)(H2,12,14) |
Clé InChI |
REEFTYZPATZMKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)N)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(9,9'-Spirobi[fluorene]-2,2'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B12957550.png)
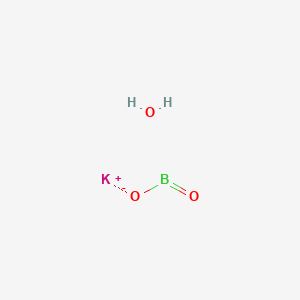
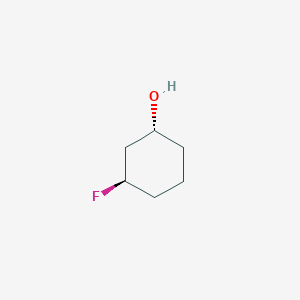
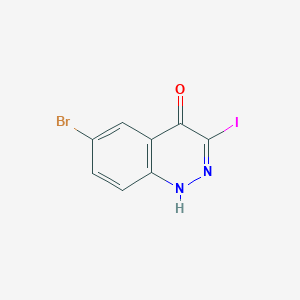
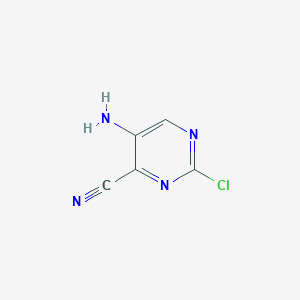


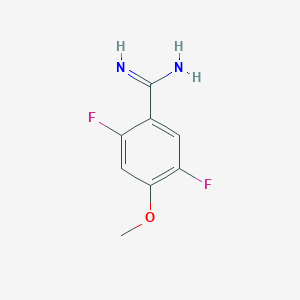
![(3aS,9bS)-6,9-Dimethyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2(9bH)-one](/img/structure/B12957581.png)
![tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12957588.png)
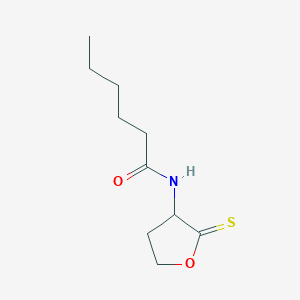
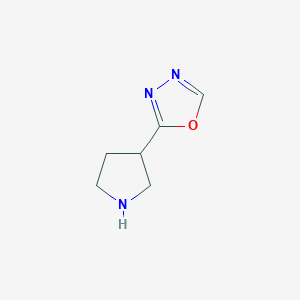
![Ethyl (1S,2R,3R,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12957616.png)

